FAAH Inhibition Potency: Higher pI50 than Palmitoylisopropylamide and Oleoylethanolamide
(R)-Palmitic monoisopropanolamide inhibits [3H]-AEA metabolism with a pI50 of 5.39, which is significantly higher than that of palmitoylisopropylamide (pI50 4.89) and marginally higher than oleoylethanolamide (pI50 5.33) [1].
| Evidence Dimension | FAAH-mediated [3H]-AEA hydrolysis inhibition (pI50) |
|---|---|
| Target Compound Data | pI50 = 5.39 (competitive inhibition) |
| Comparator Or Baseline | Palmitoylisopropylamide: pI50 = 4.89 (mixed type inhibition); Oleoylethanolamide: pI50 = 5.33 (mixed type inhibition) |
| Quantified Difference | ΔpI50 = +0.50 vs. PIA; ΔpI50 = +0.06 vs. OEA |
| Conditions | Rat brain [3H]-AEA metabolism assay; inhibition type determined by Lineweaver-Burk analysis |
Why This Matters
The ~3.2-fold higher potency (based on pI50 difference) over PIA and distinct competitive mechanism provide a rational basis for selecting this compound in FAAH inhibition studies where kinetic profile is critical.
- [1] Jonsson, K.-O., Vandevoorde, S., Lambert, D. M., Tiger, G., & Fowler, C. J. (2001). Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide. British Journal of Pharmacology, 133(8), 1263–1275. View Source
